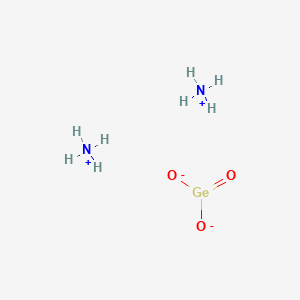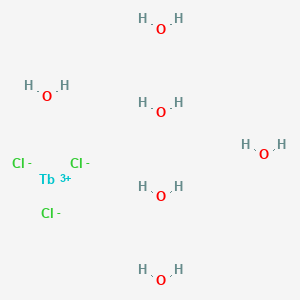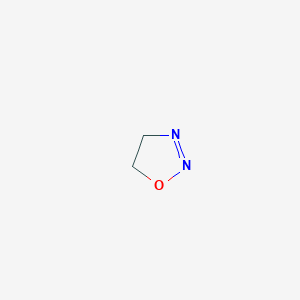
Tricopper phosphide
Übersicht
Beschreibung
Tricopper phosphide is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. It is a binary compound consisting of copper and phosphorus, with a chemical formula of Cu3P. Tricopper phosphide has a wide range of potential applications, including in the field of catalysis, electrochemistry, and energy storage.
Wirkmechanismus
The mechanism of action of tricopper phosphide is not yet fully understood. However, it is believed that tricopper phosphide acts as a catalyst by providing a surface for reactants to adsorb and react. The unique crystal structure of tricopper phosphide, which consists of copper atoms arranged in a distorted tetrahedral structure, is believed to play a crucial role in its catalytic activity.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of tricopper phosphide. However, studies have shown that tricopper phosphide is biocompatible and non-toxic, making it a potential candidate for biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
Tricopper phosphide has several advantages for lab experiments, including its high stability, excellent catalytic activity, and biocompatibility. However, tricopper phosphide is challenging to synthesize, and its properties can vary depending on the synthesis method used. Additionally, the mechanism of action of tricopper phosphide is not yet fully understood, which can make it challenging to optimize its performance for specific applications.
Zukünftige Richtungen
There are several future directions for the study of tricopper phosphide. One potential direction is to optimize the synthesis method to improve the reproducibility and scalability of tricopper phosphide synthesis. Another direction is to study the mechanism of action of tricopper phosphide in more detail, which could lead to the development of more efficient and selective catalysts. Additionally, tricopper phosphide's potential applications in energy storage and biomedical applications warrant further investigation. Overall, tricopper phosphide's unique properties make it a promising candidate for various applications, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of tricopper phosphide can be achieved through various methods, including solid-state reactions, solution-based methods, and hydrothermal synthesis. One of the most commonly used methods for the synthesis of tricopper phosphide is the solid-state reaction method, which involves the direct reaction of copper and phosphorus under high temperature and pressure conditions. Solution-based methods involve the use of a precursor solution containing copper and phosphorus ions, which are then reacted to form tricopper phosphide. Hydrothermal synthesis involves the reaction of copper and phosphorus in a high-pressure and high-temperature water-based solution.
Wissenschaftliche Forschungsanwendungen
Tricopper phosphide has been extensively studied for its potential applications in various fields. In the field of catalysis, tricopper phosphide has been found to exhibit excellent catalytic activity for various reactions, including the hydrogenation of nitroarenes, the reduction of carbon dioxide, and the oxidation of alcohols. Tricopper phosphide has also been studied for its potential applications in electrochemistry, where it has been found to exhibit excellent electrochemical properties, including high conductivity and stability. Additionally, tricopper phosphide has been studied for its potential applications in energy storage, where it has been found to exhibit excellent performance as an electrode material for lithium-ion batteries.
Eigenschaften
IUPAC Name |
tricopper;phosphorus(3-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Cu.2P/q3*+2;2*-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYRHYYIGFXMJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[P-3].[P-3].[Cu+2].[Cu+2].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu3P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60894785 | |
| Record name | Copper phosphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60894785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tricopper phosphide | |
CAS RN |
12019-57-7, 12134-35-9, 12643-19-5 | |
| Record name | Copper phosphide (Cu3P) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012019577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper phosphide, containing more than 15 per cent by weight of phosphorus | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012134359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper phosphide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012643195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper phosphide (Cu3P) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Copper phosphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60894785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricopper phosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.485 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Copper fosfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.001 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![7-Methylbenzo[b]thiophene](/img/structure/B81734.png)


